molecular formula C28H28F2N6O3 B610484 Rimegepant CAS No. 1289023-67-1

Rimegepant

Cat. No. B610484
M. Wt: 534.57
InChI Key: KRNAOFGYEFKHPB-ANJVHQHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Rimegepant is a calcitonin gene-related peptide antagonist used for acute treatment and prevention of migraine . An efficient and practiced method for scale-up, regio- and enantioselective synthesis of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-5-one (1), a key intermediate of rimegepant, has been explored .


Molecular Structure Analysis

The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set . Excited state properties of the compound were studied using CAM-B3LYP functional with the same basis sets using IEFPCM model in methanol for the implicit solvent atmosphere .


Chemical Reactions Analysis

Rimegepant molecule has more than two reaction sites 1,2-difluorophenyl-, cycloheptapyrimidinamine-, piperidine-1-carboxylate-, and 2H-imidazopyridin-2-one groups . Reaction sites of rimegepant are calculated using Multiwavefunction to prepare the electrostatic potential map .


Physical And Chemical Properties Analysis

The various structural, physical, and chemical properties of the molecules have been studied . The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set .

Scientific Research Applications

1. Acute Treatment of Migraine in Adults

  • Summary of Application : Rimegepant is an oral small-molecule calcitonin gene-related peptide receptor antagonist used for acute and preventive treatment of migraine . It has been tested in a large clinical trial for the acute treatment of migraine in adults living in China or South Korea .
  • Methods of Application : Eligible participants were ≥18 years of age and had a ≥1-year history of migraine, with 2 to 8 attacks of moderate or severe pain intensity per month and <15 headache days per month during the 3 months before screening . Participants self-administered rimegepant orally disintegrating tablet 75 mg or matching placebo to treat a single migraine attack of moderate or severe pain intensity .
  • Results : Rimegepant was more effective than placebo for the co-primary endpoints of pain freedom (18.2% vs. 10.6%, p = 0.0004) and freedom from the most bothersome symptom (48.0% vs. 31.8%, p < 0.0001), as well as all key secondary endpoints . The incidence of treatment-emergent adverse events was comparable between the rimegepant (15.2%) and placebo (16.4%) groups .

2. Migraine Prophylaxis

  • Summary of Application : Rimegepant, a second-generation gepant, has shown efficacy in several clinical trials in treating acute migraine . Ongoing trials are also evaluating its role in migraine prophylaxis .
  • Results : The results of these ongoing trials are not yet available, but initial results are promising .

3. Intranasal Zavegepant

  • Summary of Application : Zavegepant is a novel intranasal agent for acute migraine treatment . It’s part of the gepant class of drugs, which also includes Rimegepant .
  • Results : The U.S. Food and Drug Administration (FDA) has approved Zavegepant for acute migraine, offering valuable new therapeutic avenues for patients with migraine .

4. Treatment of Refractory Trigeminal Neuralgia

  • Summary of Application : Rimegepant is being investigated for the treatment of refractory trigeminal neuralgia .
  • Results : The results of these ongoing trials are not yet available .

5. Treatment of Refractory Trigeminal Neuralgia

  • Summary of Application : Rimegepant is being investigated for the treatment of refractory trigeminal neuralgia .
  • Results : The results of these ongoing trials are not yet available .

6. Bioequivalent Conventional Oral Tablet Formulation

  • Summary of Application : A bioequivalent conventional oral tablet formulation of Rimegepant was studied for the acute treatment of migraine and is being investigated for the prevention of migraine .
  • Results : The results of these ongoing trials are not yet available .

Future Directions

Rimegepant is under investigation to treat other painful and non-painful conditions . Real-life studies are necessary to confirm the trials’ findings and investigate more practical clinical aspects . As the pharmacology and pharmacokinetics of this molecule are already established, rimegepant can be considered as an ideal candidate with potential for use in the treatment of COVID patients after clinical studies .

properties

IUPAC Name

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNAOFGYEFKHPB-ANJVHQHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156003
Record name Rimegepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Rimegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache.
Record name Rimegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rimegepant

CAS RN

1289023-67-1
Record name Rimegepant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimegepant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimegepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMEGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
B Gao, Y Yang, Z Wang, Y Sun, Z Chen… - Frontiers in …, 2020 - frontiersin.org
… We found that 75 mg rimegepant led to … 75 mg rimegepant had good efficacy and safety for acute treatment of migraine. Further studies are needed to compare the efficacy of rimegepant …
Number of citations: 38 www.frontiersin.org
R Croop, RB Lipton, D Kudrow, DA Stock, L Kamen… - The Lancet, 2021 - thelancet.com
… We aimed to compare the efficacy of rimegepant with placebo for preventive treatment of … 348 were assigned rimegepant and 347 were allocated placebo. Rimegepant was superior to …
Number of citations: 181 www.thelancet.com
RB Lipton, R Croop, EG Stock, DA Stock… - … England Journal of …, 2019 - Mass Medical Soc
… rimegepant (594 patients) or placebo (592 patients); of these, 537 patients in the rimegepant … receiving the dose was 19.6% in the rimegepant group and 12.0% in the placebo group (…
Number of citations: 288 www.nejm.org
R Croop, G Berman, D Kudrow, K Mullin, E Stock… - 2020 - AAN Enterprises
… rimegepant in adults with a history of 2–14 monthly migraine attacks of moderate to severe intensity. Subjects used rimegepant … monthly attacks was assigned to rimegepant 75 mg QOD …
Number of citations: 15 n.neurology.org
KS Pan, A Siow, DL Hay, CS Walker - Frontiers in pharmacology, 2020 - frontiersin.org
… rimegepant to antagonize activation of human CGRP, AMY 1 , and related adrenomedullin receptors was determined in transfected in Cos7 cells. Rimegepant … of action of rimegepant in …
Number of citations: 36 www.frontiersin.org
G Berman, R Croop, D Kudrow… - … : The Journal of …, 2020 - Wiley Online Library
… CGRP receptor antagonist rimegepant for acute treatment has … with rimegepant and erenumab suggested that rimegepant … who simultaneously used rimegepant and either erenumab, …
JS McGinley, JL Gilbert, A Thiry, R Croop, V Coric… - 2020 - AAN Enterprises
Objective: To evaluate longitudinal changes in monthly migraine days (MMD) from the observational period (OP) across 3 rimegepant treatment groups by conducting a post-hoc …
Number of citations: 8 n.neurology.org
R Croop, PJ Goadsby, DA Stock, CM Conway… - The Lancet, 2019 - thelancet.com
Background Rimegepant, a small molecule calcitonin gene-related peptide receptor antagonist, has shown efficacy in the acute treatment of migraine using a standard tablet formulation…
Number of citations: 285 www.thelancet.com
S Yu, BK Kim, A Guo, MH Kim, M Zhang… - The Lancet …, 2023 - thelancet.com
… rimegepant was effective for the acute treatment of migraine. Safety and tolerability were similar to placebo. Our findings suggest that rimegepant … and to compare rimegepant with other …
Number of citations: 2 www.thelancet.com
L Edvinsson - The Lancet, 2019 - thelancet.com
… relief from headache pain among the group receiving rimegepant at 2 h after dosing (10% … for rimegepant vs 2 h for telcagepant) and the effect on the lower side (10% for rimegepant vs …
Number of citations: 14 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.